Benzofuran-4-carbonitrile

Vue d'ensemble

Description

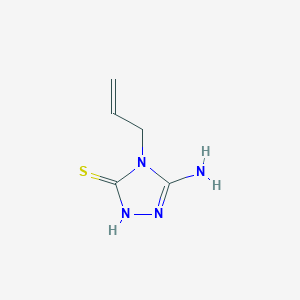

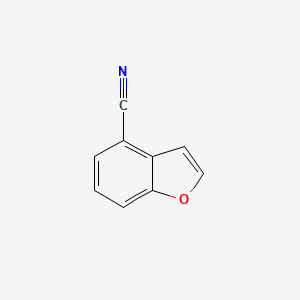

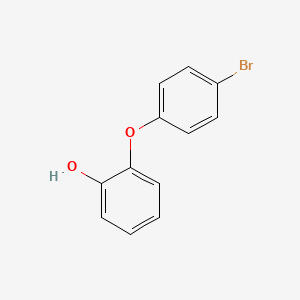

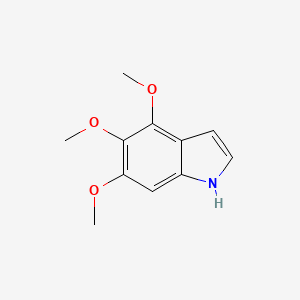

Benzofuran-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of benzofuran-4-carbonitrile includes a nitrile group attached to the fourth position of the benzofuran ring.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their presence in various bioactive natural products and pharmaceutical drugs. One method for synthesizing benzofurans involves a cationic palladium(II)-catalyzed addition of arylboronic acids to nitriles, yielding aryl ketones and subsequently forming benzofurans from phenoxyacetonitriles . Another innovative approach is the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which constructs benzofuran-3(2H)-one scaffolds with a quaternary center .

Molecular Structure Analysis

The molecular structure of benzofuran-4-carbonitrile is characterized by the fusion of a benzene ring with a furan ring, and the presence of a nitrile group at the fourth position. This structure is a key scaffold in various chemical reactions and is pivotal in the synthesis of more complex benzofuran derivatives.

Chemical Reactions Analysis

Benzofuran derivatives undergo a variety of chemical reactions. Cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied, leading to the construction of diverse heterocyclic motifs such as benzothiophene, benzofuran, indole, and indene frameworks . Additionally, palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols has been used to synthesize benzo[b]furo[3,4-d]furan-1-ones . Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source is another notable reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-4-carbonitrile are influenced by its molecular structure. The aromatic nature of the benzene and furan rings contributes to the compound's stability and reactivity. The nitrile group is a functional group known for its reactivity in various organic transformations, such as nucleophilic addition reactions. The specific physical properties such as melting point, boiling point, and solubility would depend on the substituents and the overall molecular conformation of the benzofuran-4-carbonitrile derivatives synthesized.

Applications De Recherche Scientifique

Synthesis and Biological Activity Studies Benzofuran derivatives have been studied for their potential antibacterial and antifungal activities. Compounds like 2-(1-Benzofuran-2-yl-)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile have shown activity against various bacteria and fungi, demonstrating better results than some known antibiotics (Loğoğlu et al., 2010).

Vasodilation Activity Benzofuran-based compounds have been synthesized and examined for their vasodilation activity. Some derivatives exhibited significant activity, with potential applications in treating conditions that require vasodilation (Khalifa et al., 2017).

Manganese(III) Acetate Based Oxidative Cyclizations Benzofuran derivatives have been synthesized through oxidative cyclizations mediated by manganese(III) acetate. This methodology can be useful in the synthesis of various organic compounds (Yılmaz et al., 2005).

Sigma Receptor Ligands Benzofuran derivatives have been synthesized and evaluated for their binding properties for sigma(1) and sigma(2) receptors, demonstrating high affinity and selectivity for sigma(1) receptors. This could have implications in the development of drugs targeting these receptors (Maier & Wünsch, 2002).

Carbonylative Annulation Functionalized benzo[b]furo[3,4-d]furan-1-ones have been synthesized via carbonylative annulation mediated by palladium, providing a method for diversifying the benzofuran scaffold (Hu & Yang, 2001).

Anticancer Activity Benzofuran derivatives have been designed and synthesized with demonstrated in vitro and in vivo anticancer activities. They have shown significant inhibitory activity against various human cancer cell lines, highlighting their potential as anticancer agents (Abdelhafez et al., 2015).

Antifungal Scaffold Benzofuran derivatives have been synthesized as potential antifungal agents, showing moderate growth inhibition against Candida species. This highlights their potential as scaffolds for developing new antifungal drugs (Kuroyanagi et al., 2010).

Synthesis and Coordination Reactions Benzofuran derivatives have been utilized in the synthesis and study of coordination reactions, which could have applications in material science and chemistry (Mojumdar et al., 2009).

Polycyclic N-Heterocyclic Compounds Benzofuran derivatives have been synthesized as part of the study of polycyclic N-heterocyclic compounds, contributing to the development of new organic compounds with potential applications in various fields (Okuda et al., 2012).

Optoelectronic Applications Benzofuran-fused phosphole derivatives have been synthesized, displaying properties that make them potential candidates for use in optoelectronic applications, such as OLEDs (Chen et al., 2013).

Green Chemistry Applications Benzofuran derivatives have been synthesized using environmentally friendly methods, such as microwave-promoted synthesis under solvent-free conditions, highlighting their role in green chemistry (Balwe et al., 2016).

Antioxidant Activity Study Some benzofuran derivatives have been synthesized and assessed for their antioxidant activity, demonstrating potential as compounds with free radical scavenging capacity (Ezzatzadeh & Hossaini, 2018).

Safety And Hazards

Benzofuran-4-carbonitrile is classified as a warning substance. It may cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . The precautionary statements include avoiding release to the environment and not breathing dust/fume/gas/mist/vapours/spray .

Orientations Futures

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Propriétés

IUPAC Name |

1-benzofuran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQONKRSTAUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313266 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-carbonitrile | |

CAS RN |

95333-17-8 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)